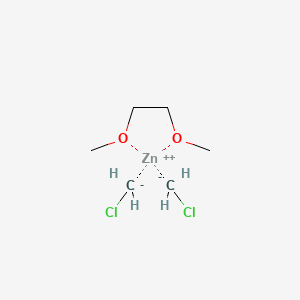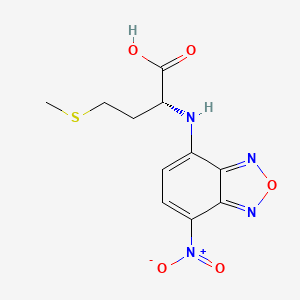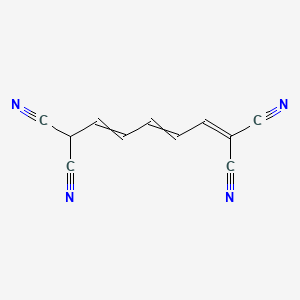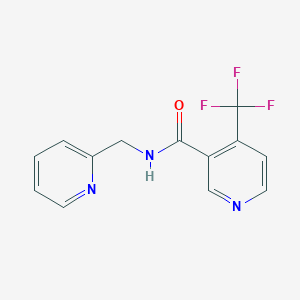
zinc;chloromethane;1,2-dimethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “zinc;chloromethane;1,2-dimethoxyethane” is a coordination complex that involves zinc, chloromethane, and 1,2-dimethoxyethane. Zinc is a transition metal known for its catalytic properties, while chloromethane is a simple alkyl halide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;chloromethane;1,2-dimethoxyethane typically involves the reaction of zinc with chloromethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of zinc. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product. The use of automated systems and continuous monitoring would be essential to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “zinc;chloromethane;1,2-dimethoxyethane” can undergo various types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions.
Coordination Reactions: Zinc can form coordination complexes with other ligands.
Redox Reactions: Zinc can undergo oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Coordination Complex Formation: Ligands such as ammonia or phosphines can be used to form new coordination complexes with zinc.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products may include methanol and zinc chloride.
Coordination Reactions: Various zinc-ligand complexes can be formed.
Redox Reactions: Products may include zinc oxide or reduced organic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in reactions requiring a stable zinc complex. It is also used in the study of coordination chemistry and catalysis.
Biology
In biological research, zinc complexes are studied for their potential roles in enzyme function and as models for zinc-containing biomolecules.
Medicine
Zinc complexes, including those with chloromethane and 1,2-dimethoxyethane, are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of “zinc;chloromethane;1,2-dimethoxyethane” involves the coordination of zinc with chloromethane and 1,2-dimethoxyethane. Zinc acts as a central metal ion, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity of the ligands and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc;dimethyl ether;chloromethane: Similar coordination complex with dimethyl ether instead of 1,2-dimethoxyethane.
Zinc;chloromethane;tetrahydrofuran: Another coordination complex with tetrahydrofuran as the solvent.
Uniqueness
The uniqueness of “zinc;chloromethane;1,2-dimethoxyethane” lies in the use of 1,2-dimethoxyethane, which provides specific solvation and coordination properties. This can influence the stability and reactivity of the complex, making it suitable for particular applications in synthesis and catalysis.
Propriétés
Formule moléculaire |
C6H14Cl2O2Zn |
|---|---|
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
zinc;chloromethane;1,2-dimethoxyethane |
InChI |
InChI=1S/C4H10O2.2CH2Cl.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
Clé InChI |
FZPGGNLOJIEEBX-UHFFFAOYSA-N |
SMILES canonique |
COCCOC.[CH2-]Cl.[CH2-]Cl.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)


![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)


![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)

